4'-Methylvalerophenone
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For instance, the synthesis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid is achieved through a ring-opening reaction of itaconic anhydride with 3-aminoacetophenone . Similarly, 4-(2',4'-difluorophenyl)acetophenone is synthesized via the Suzuki cross-coupling reaction . These methods could potentially be adapted for the synthesis of 4'-Methylvalerophenone.
Molecular Structure Analysis
The molecular structure of related compounds is characterized using various analytical techniques. For example, 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid's structure is confirmed by IR, 1H NMR, and single-crystal X-ray diffraction studies . These techniques could be applied to determine the molecular structure of 4'-Methylvalerophenone.
Chemical Reactions Analysis
The chemical reactions of related compounds include photochemical reactions, as seen in the reaction of 4-methylamino-3-penten-2-one with benzophenone . Additionally, the Friedel–Crafts acylation is used to synthesize 4-(methylthio)acetophenone . These reactions provide a basis for understanding the chemical behavior of 4'-Methylvalerophenone.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are studied using various techniques. The thermal stability of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid is determined using TGA and DTA analysis . The antifungal and antioxidant activities of a gamma-irradiation-induced stress metabolite are evaluated . These studies could inform the analysis of the physical and chemical properties of 4'-Methylvalerophenone.
Relevant Case Studies
Case studies of related compounds include the identification and characterization of a cathinone precursor in the new psychoactive substance market , and the biosynthesis of phlorisovalerophenone in Escherichia coli from glucose . These case studies provide context for the potential applications and implications of 4'-Methylvalerophenone.
Scientific Research Applications
Photochemical Properties and Reactions
- Wavelength-Dependent Photoreactivity : 4'-Methylvalerophenone exhibits wavelength-dependent type II photoreactivity, showing different quantum yields of disappearance at various wavelengths. This behavior was analyzed in terms of kinetics and internal filter effects, highlighting the role of the enol form of the material in this dependency (Hasegawa, Ohkanda, Kobayashi, & Yoshioka, 1992).
Biosynthesis and Microbial Production
- Biosynthesis in Escherichia coli : Phlorisovalerophenone, a key intermediate in humulone biosynthesis, which is related to 4'-Methylvalerophenone, has been biosynthesized in Escherichia coli. This represents a significant advancement in producing valuable compounds from renewable carbon resources using microbial synthesis (Zhou, Zhuang, Bai, Bi, Liu, & Ma, 2016).
Chemical Synthesis and Industrial Applications
- Synthesis of Drug Intermediates : 4'-Methylvalerophenone derivatives are used in the synthesis of important drug intermediates like 4-(methylthio)acetophenone, which is used for the production of Rofecoxib, an NSAID with selective COX-2 inhibition. This highlights its role in developing more environmentally friendly chemical processes (Yadav & Bhagat, 2005).
Photopolymerization
- Use in Photopolymerization : Compounds related to 4'-Methylvalerophenone are explored in the field of photopolymerization, providing insights into the potential of these compounds in initiating polymerization processes under UV irradiation (Guillaneuf, Bertin, Gigmes, Versace, Lalevée, & Fouassier, 2010).
Environmental and Toxicological Studies
- Presence in Biological Samples : Studies investigating the presence of benzophenones, related to 4'-Methylvalerophenone, in human plasma and urine emphasize the environmental and toxicological relevance of these compounds. This includes their use in sunscreens and potential endocrine-disrupting effects (Janjua, Kongshoj, Andersson, & Wulf, 2008).
Safety And Hazards
properties
IUPAC Name |
1-(4-methylphenyl)pentan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-3-4-5-12(13)11-8-6-10(2)7-9-11/h6-9H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVCZJADTSTKNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C1=CC=C(C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40870926 | |
Record name | 1-(4-Methylphenyl)-1-pentanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40870926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Methylvalerophenone | |
CAS RN |
1671-77-8 | |
Record name | 1-(4-Methylphenyl)-1-pentanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1671-77-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-Methylvalerophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001671778 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1671-77-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115636 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(4-Methylphenyl)-1-pentanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40870926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-methylvalerophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.277 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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